molecular formula C5H5IN2S B14778282 5-Iodo-2-(methylthio)pyrimidine

5-Iodo-2-(methylthio)pyrimidine

Cat. No.: B14778282
M. Wt: 252.08 g/mol
InChI Key: IBTJAULKFWGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H5IN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of an iodine atom at position 5 and a methylthio group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylthio)pyrimidine typically involves the iodination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at position 5 can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the methylthio group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura and Sonogashira couplings.

Major Products Formed

    Substitution Products: Compounds with different substituents at position 5, such as azides or nitriles.

    Oxidation Products: Sulfoxides and sulfones derived from the methylthio group.

    Coupling Products: Biaryl or alkyne-substituted pyrimidines.

Scientific Research Applications

5-Iodo-2-(methylthio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA synthesis. The iodine atom and methylthio group can interact with biological targets, leading to the inhibition of viral replication or cancer cell growth. The exact molecular targets and pathways involved would vary based on the specific compound it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the iodine atom at position 5, making it less reactive in substitution reactions.

    5-Iodo-2-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of a methylthio group, which may affect its reactivity and biological activity.

    5-Bromo-2-(methylthio)pyrimidine: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

Uniqueness

5-Iodo-2-(methylthio)pyrimidine is unique due to the presence of both an iodine atom and a methylthio group, which confer distinct reactivity and potential biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the methylthio group can participate in various chemical transformations.

Properties

IUPAC Name

5-iodo-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTJAULKFWGYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.